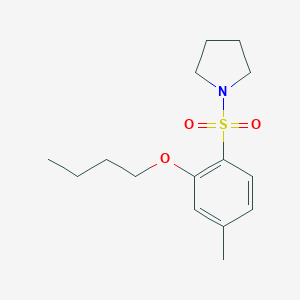
3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide binds to the ATP-binding site of BTK, thereby inhibiting its activity and downstream signaling. BTK is a key mediator of BCR signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK by 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide leads to decreased activation of downstream signaling pathways, such as PI3K/AKT and NF-κB, and induction of apoptosis in B cells.
Biochemical and Physiological Effects:
3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to selectively inhibit BTK in B cells, without affecting other kinases in the same family, such as Tec and Itk. In preclinical models, 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to induce apoptosis in B cells, leading to a reduction in tumor burden in B-cell malignancies. 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in preclinical models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for B-cell malignancies and autoimmune diseases. Another advantage is its oral bioavailability and favorable pharmacokinetic properties, which make it suitable for chronic dosing in patients. One limitation of 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide is its potential for off-target effects, which may lead to toxicity in non-B-cell tissues. Another limitation is the potential for drug resistance, which may develop over time in patients.
Orientations Futures
For research on 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide include clinical trials in patients with B-cell malignancies and autoimmune diseases. These trials will evaluate the safety and efficacy of 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide in humans, as well as its pharmacokinetic and pharmacodynamic properties. Other future directions include the development of combination therapies with 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide and other targeted agents, such as PI3K inhibitors or immune checkpoint inhibitors. Additionally, further research is needed to understand the mechanisms of drug resistance to 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide, and to develop strategies to overcome this resistance.
Méthodes De Synthèse
The synthesis of 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 3-isopropyl-4-propoxybenzenesulfonyl chloride, which is then reacted with 2-pyridinemethanol to form the intermediate 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide. The final step involves the purification of the compound using column chromatography.
Applications De Recherche Scientifique
3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide has demonstrated potent and selective inhibition of BTK, leading to inhibition of BCR signaling and induction of apoptosis in B cells. 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
Propriétés
Nom du produit |
3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C18H24N2O3S |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
3-propan-2-yl-4-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H24N2O3S/c1-4-11-23-18-9-8-16(12-17(18)14(2)3)24(21,22)20-13-15-7-5-6-10-19-15/h5-10,12,14,20H,4,11,13H2,1-3H3 |
Clé InChI |
HSLLVMNNYQIKLW-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C(C)C |
SMILES canonique |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)












